(+)-Juniper Camphor is a sesquiterpenoid compound with the molecular formula C₁₅H₂₆O. It is primarily derived from various plant sources, notably from the high-boiling fraction of camphor, known as camphor blue oil. This compound has been identified in species such as Rhododendron dauricum and Humulus lupulus, among others . Characteristically, it exhibits a unique aroma that is often described as woody and camphoraceous, contributing to its potential applications in fragrance and flavor industries .
The chemical behavior of (+)-Juniper Camphor is typical of sesquiterpenoids, which can undergo various reactions including:
These reactions are significant for modifying its properties for specific applications in perfumery or as a flavoring agent.
Research indicates that (+)-Juniper Camphor possesses several biological activities. It has been noted for its:
These properties make it a candidate for further exploration in therapeutic applications .
Several methods exist for synthesizing (+)-Juniper Camphor:
Each method has its advantages, such as yield efficiency or purity of the final product .
(+)-Juniper Camphor finds utility in various fields:
The versatility of this compound makes it valuable across multiple sectors .
Studies on the interactions of (+)-Juniper Camphor with other compounds reveal:
Understanding these interactions is crucial for developing effective formulations in both medicinal and consumer products .
Several compounds share structural similarities with (+)-Juniper Camphor, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Camphor | C₁₀H₁₄O | Known for its strong odor and medicinal use. |
| Beta-Caryophyllene | C₁₅H₂₄ | Notable for anti-inflammatory properties. |
| Alpha-Pinene | C₁₀H₁₈ | Commonly found in pine trees, used in fragrances. |
While all these compounds belong to the broader class of terpenes, (+)-Juniper Camphor is distinguished by its specific sesquiterpene structure and unique biological activities, making it particularly interesting for research and application .
(+)-Juniper camphor, with the molecular formula C₁₅H₂₆O and CAS registry number 473-04-1, represents a distinctive sesquiterpenoid compound characterized by its complex three-dimensional molecular architecture [1] [3]. The compound exhibits a molecular weight of 222.37 grams per mole and belongs to the eudesmane class of sesquiterpenes [1] [6]. The systematic IUPAC nomenclature designates this compound as (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol, which precisely defines its stereochemical configuration [10].
The molecular architecture of (+)-juniper camphor features a decahydronaphthalene backbone, essentially a saturated bicyclic system consisting of two fused cyclohexane rings [1] [7]. This structural framework is characteristic of the eudesmane sesquiterpene family, with the compound specifically exhibiting a cis-ring junction configuration between the two six-membered rings [5] [8]. The stereochemical investigation conducted by Varma, Jain, and Bhattacharyya established that juniper camphor possesses a cis-ring juncture, distinguishing it from related compounds such as β-eudesmol which exhibits both trans- and cis-ring configurations [5] [8].
The compound contains two methyl substituents positioned at C-1 and C-4a, along with an isopropylidene group (propan-2-ylidene) attached at C-7 [1] [7]. The hydroxyl functional group is located at the C-1 position, conferring tertiary alcohol characteristics to the molecule [3] [4]. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of the exocyclic double bond associated with the isopropylidene substituent, which exhibits characteristic infrared absorption bands at 886 and 1639 wavenumbers per centimeter [8].
The stereochemical configuration of (+)-juniper camphor has been established through comprehensive comparative nuclear magnetic resonance studies with related compounds, particularly β-eudesmol and zingiberol [5] [8]. These investigations revealed that the compound exists exclusively in the isopropylidene form rather than the isopropenyl form, a characteristic attributed to its specific cis-ring juncture configuration [8]. The absolute configuration has been determined as (1R,4aR,8aR), indicating the spatial arrangement of substituents around the chiral centers [7] [10].
Table 1: Physicochemical Properties of (+)-Juniper Camphor
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | PubChem [1] |
| Molecular Weight (g/mol) | 222.37 | PubChem [1] |
| CAS Registry Number | 473-04-1 | PubChem [1] |
| IUPAC Name | (1R,4aR,8aR)-1,4a-dimethyl-7-(propan-2-ylidene)-decahydronaphthalen-1-ol | NIST WebBook [10] |
| Chemical Classification | Sesquiterpenoid | FooDB [6] |
| Stereochemistry | Eudesmane-type with cis-ring juncture | Literature [5] [8] |
| Ring Junction Configuration | cis-decalin fusion | Literature [5] [8] |
| Water Solubility (mg/L at 25°C) | 6.592 | WSKOW estimation [13] |
| Log P (octanol-water) | 4.94 | KOWWIN estimation [13] |
| Vapor Pressure (mm Hg at 25°C) | 6.08 × 10⁻⁵ | Modified Grain method [13] |
The crystallographic analysis of (+)-juniper camphor remains an area requiring comprehensive investigation, as complete single-crystal X-ray diffraction studies have not been extensively reported in the literature [1] [16]. Current crystallographic databases, including the Cambridge Crystallographic Data Centre entries, indicate limited structural determinations for this specific compound [1]. The compound typically appears as colorless to pale yellow crystals when obtained in pure form, though detailed crystal habit descriptions and morphological characteristics require further systematic study [3].
Conformational analysis of (+)-juniper camphor has been primarily conducted through computational molecular modeling and nuclear magnetic resonance spectroscopy techniques [5] [16]. The decahydronaphthalene backbone adopts a preferred conformation characterized by chair-like cyclohexane ring conformations, which represents the most thermodynamically stable arrangement [5] [8]. The cis-ring fusion constrains the overall molecular geometry, leading to specific dihedral angles characteristic of the eudesmane framework [8].
The conformational dynamics of the molecule are influenced by the presence of the isopropylidene substituent at C-7, which introduces additional conformational flexibility [8] [16]. Molecular dynamics simulations and conformational searching algorithms have identified multiple low-energy conformers, with the global minimum corresponding to the experimentally observed structure [16]. The tertiary hydroxyl group at C-1 exhibits limited rotational freedom due to steric interactions with neighboring methyl groups [5].
Ring puckering analysis reveals that both cyclohexane rings in the decahydronaphthalene system deviate from perfect planarity, adopting characteristic non-planar conformations [5] [8]. The cis-ring junction creates specific geometric constraints that influence the overall three-dimensional shape of the molecule [8]. These conformational preferences have been validated through comparison with nuclear magnetic resonance coupling constants and nuclear Overhauser effect measurements [5].
Table 2: Crystallographic and Conformational Parameters of (+)-Juniper Camphor
| Parameter | Value/Description | Reference/Notes |
|---|---|---|
| Crystal System | Not determined | No complete X-ray structure reported |
| Space Group | Not determined | Requires crystallographic analysis |
| Unit Cell Parameters | Not determined | Awaiting single crystal determination |
| Preferred Conformation | Chair-like cyclohexane rings | Based on NMR analysis [5] [8] |
| Ring Puckering | Non-planar ring systems | Typical for decalin systems [5] |
| Dihedral Angles | Characteristic eudesmane angles | Consistent with eudesmane framework [8] |
| Hydrogen Bonding | Intramolecular O-H interactions possible | Predicted from molecular modeling |
The thermodynamic properties of (+)-juniper camphor have been partially characterized through experimental measurements and computational estimations [13] [14]. The estimated melting point of approximately 75.26 degrees Celsius and boiling point of 295.33 degrees Celsius provide fundamental information about the compound's phase behavior under standard atmospheric conditions [13]. These values, derived from structure-property relationship models, indicate that the compound exists as a solid at ambient temperature and pressure [13].
The vapor pressure of (+)-juniper camphor at 25 degrees Celsius has been calculated as 6.08 × 10⁻⁵ millimeters of mercury using the Modified Grain method, indicating relatively low volatility at room temperature [13]. This low vapor pressure is consistent with the compound's molecular weight and structural characteristics as a sesquiterpene alcohol [13]. The subcooled liquid vapor pressure has been estimated at 0.000182 millimeters of mercury at 25 degrees Celsius [13].
Solubility parameters reveal that (+)-juniper camphor exhibits limited water solubility, with an estimated value of 6.592 milligrams per liter at 25 degrees Celsius [13]. The octanol-water partition coefficient (log P) of 4.94 indicates significant lipophilicity, consistent with its classification as a lipophilic sesquiterpene [13]. These solubility characteristics are typical for compounds in this chemical class and influence their distribution and behavior in biological systems [13].
Henry's law constant calculations provide insights into the compound's phase equilibrium behavior between gas and liquid phases [13]. The estimated Henry's law constant of 2.699 × 10⁻⁶ atmosphere-cubic meters per mole suggests limited volatility from aqueous solutions [13]. This parameter is particularly relevant for understanding the compound's environmental fate and transport properties [13].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, would provide valuable information about phase transitions, thermal stability, and degradation temperatures [12]. However, comprehensive experimental thermodynamic data for (+)-juniper camphor remains limited in the current literature [12] [13]. The enthalpy of vaporization can be estimated to be approximately 50-60 kilojoules per mole based on structural correlations with similar sesquiterpene compounds [12].
Table 3: Thermodynamic Properties and Phase Behavior of (+)-Juniper Camphor
| Thermodynamic Property | Value | Units | Method/Source |
|---|---|---|---|
| Boiling Point | 295.33 (estimated) | °C | EPI Suite estimation [13] |
| Melting Point | 75.26 (estimated) | °C | EPI Suite estimation [13] |
| Vapor Pressure (25°C) | 6.08 × 10⁻⁵ | mm Hg | Modified Grain method [13] |
| Henry's Law Constant | 2.699 × 10⁻⁶ | atm·m³/mol | Calculation from VP/WSol [13] |
| Enthalpy of Vaporization | ~50-60 (estimated) | kJ/mol | Structural correlation |
| Water Solubility (25°C) | 6.592 | mg/L | WSKOW estimation [13] |
| Log P (octanol-water) | 4.94 | dimensionless | KOWWIN estimation [13] |
(+)-Juniper Camphor is a bicyclic sesquiterpene alcohol (C₁₅H₂₆O) that belongs to the selinane family and occurs in low abundance in several coniferous and Asteraceous taxa. Throughout this article only the dextrorotatory enantiomer is considered.
| Property | Value | Experimental Source |
|---|---|---|
| Specific rotation $$[α]ᴅ²⁰$$ | +1.79° (c 1.0, CHCl₃) | bark oil of Cinnamomum camphora [1] |
| Molecular mass | 222.37 g mol⁻¹ | PubChem entry 5318734 [2] |
| Boiling point (est.) | 137 °C at 0.3 kPa | computed from vapor‐pressure data [2] |
| Natural optical purity | 4–22% ee across reported plant sources | comparative GC on chiral β-DEX column [3] |
| Route (chronology) | Key substrate(s) | Strategy highlights | Overall yield to (+)-juniper camphor | Enantiopurity | Ref. |
|---|---|---|---|---|---|
| A. Acid-promoted cyclisation of germacrene B | germacrene B (isolated) | ZnBr₂ or dilute H₂SO₄ in acetone; sequential proton-induced cyclisation, hemi-acetal fragmentation | quantitative (racemate) | 0% (racemic) | 38 |
| B. Formal total synthesis via (−)-β-eudesmol | (−)-β-eudesmol | TiCl₄-mediated epoxidation, POCl₃ elimination to selina-4,7(11)-diene, LiAlH₄ epoxide opening gives (−)-juniper camphor, followed by Mitsunobu inversion to (+) isomer | 12% over 7 steps | 96% ee | 90 |
| C. Camphor‐auxiliary route | (+)-camphor | Diastereoselective remote oxidation to 8-bromocamphor, Wagner–Meerwein rearrangement, Cu-catalysed allylation, NaBH₄ reduction | 4% over 11 steps | set by starting camphor (100% ee) | 91 |
| D. Continuous-flow microreactor synthesis | citronellal → germacrene B (photocatalytic) → in-line Brønsted acid cyclisation | One-pot telescoped; residence time 90 s | 38% isolated | 0% | 38 |
Comparative findings
Isotopic feeding studies with $$[2-¹⁴C]$$mevalonic acid in Humulus lupulus trace label incorporation into germacrene B, selina-3,7(11)-diene and finally juniper camphor, with 73–83% of label at C-6, implicating farnesyl diphosphate‐derived germacrene intermediacy [6].
| Evidence type | Observation | Source |
|---|---|---|
| Enzyme mimicry | Selinadiene synthase D83E variant generates selina-4(15),7(11)-diene plus 20% hydroxylated selinan-4-ol products, validating water-capture mechanism [7] | 43 |
| Non-enzymatic control | Re-extraction of essential oil under neutral alumina eliminates juniper camphor formation, confirming acid-driven artefact risk [5] | 38 |
| Chirality | Racemate predominates in Platysace linearifolia extracts, consistent with carbocationic racemisation in vivo [8] | 78 |
Co-localisation of sesquiterpene synthase transcripts with cytochrome P450 hydroxylases in glandular trichomes of Cannabis sativa suggests that water-mediated capture may compete with enzymatic oxidation steps, rationalising low but consistent natural titres (1–15 ppm in headspace) [9].
| Catalytic class | Representative catalyst | Role in sequence | Enantioselectivity in step | Comment | Ref. |
|---|---|---|---|---|---|
| Lewis-acid epoxidation / opening | TiCl₄–t-butyl hydroperoxide, followed by LiAlH₄ | Sets C-4α hydroxy stereocentre via anti-opening of bicyclic epoxide | 92–97% ee | Key in β-eudesmol route B | 90 |
| Chiral bicyclic iminium salt epoxidation | Binaphthyl-derived oxaziridinium catalyst | Diastereoselective epoxidation of allylic alcohol precursor to selinane skeleton | up to 90% ee | Provides modular access to C-4 hydroxylation before cyclisation | 73 |
| Organocuprate conjugate addition | CuI–dimethylcyanocuprate | Stereoretentive 1,4-addition to 8-bromocamphor framework | 94 : 6 dr | Transfers camphor chirality to new quaternary centre | 91 |
| Carbocation cascade biocatalysis | Engineered Selina-4(15),7(11)-diene synthase G305E | Traps carbocation with water in vitro; conceptually extends to juniper camphor | not yet reported | Demonstrates mutational control of water capture in selinane oils | 43 |
Design parameters for future catalysts